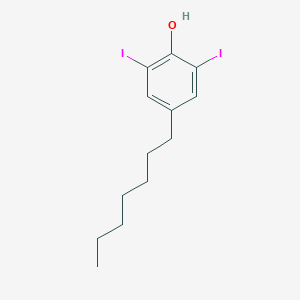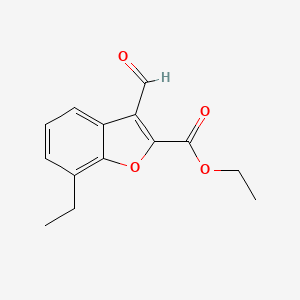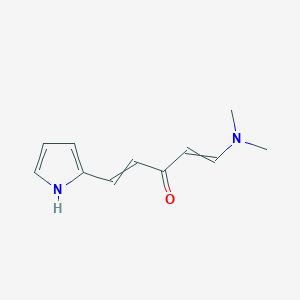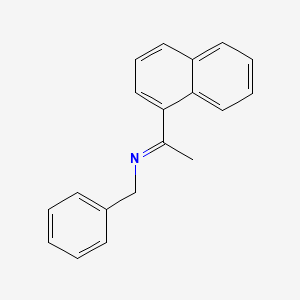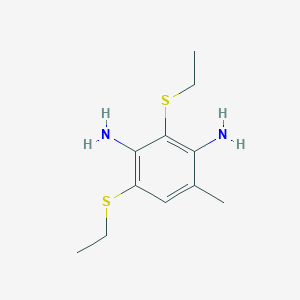
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine is an organic compound with a complex structure that includes a benzene ring substituted with ethylsulfanyl groups and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine typically involves the introduction of ethylsulfanyl groups to a benzene ring followed by the addition of amine groups. One common method involves the reaction of 2,4-dichloro-6-methylbenzene with ethylthiol in the presence of a base to form 2,4-bis(ethylsulfanyl)-6-methylbenzene. This intermediate is then reacted with ammonia or an amine source to introduce the diamine functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups, typically using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-ethylsulfanylated benzene derivatives.
Substitution: Substituted benzene derivatives with different functional groups.
科学的研究の応用
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine involves its interaction with molecular targets through its functional groups. The ethylsulfanyl groups can participate in redox reactions, while the amine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and chemical processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,4-Dimethylbenzene-1,3-diamine: Lacks the ethylsulfanyl groups, resulting in different chemical properties and reactivity.
2,4-Bis(methylsulfanyl)-6-methylbenzene-1,3-diamine: Contains methylsulfanyl groups instead of ethylsulfanyl, leading to variations in steric and electronic effects.
2,4-Bis(ethylsulfanyl)-benzene-1,3-diamine: Lacks the methyl group, affecting its overall structure and reactivity.
Uniqueness
2,4-Bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine is unique due to the presence of both ethylsulfanyl and methyl groups on the benzene ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
特性
CAS番号 |
119361-11-4 |
|---|---|
分子式 |
C11H18N2S2 |
分子量 |
242.4 g/mol |
IUPAC名 |
2,4-bis(ethylsulfanyl)-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2S2/c1-4-14-8-6-7(3)9(12)11(10(8)13)15-5-2/h6H,4-5,12-13H2,1-3H3 |
InChIキー |
MSRYWPZMKNTNMA-UHFFFAOYSA-N |
正規SMILES |
CCSC1=C(C(=C(C(=C1)C)N)SCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


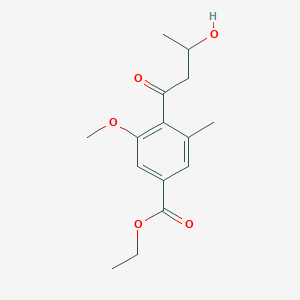

![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)

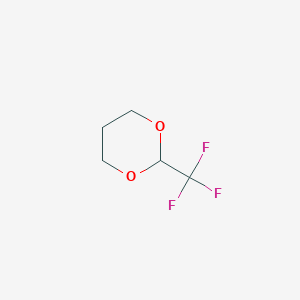
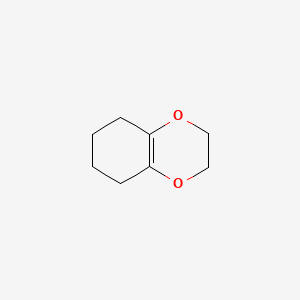

![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)
